molecular formula C19H19NO4S B13372276 2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate

2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate

Cat. No.: B13372276
M. Wt: 357.4 g/mol
InChI Key: UGIKAYFCLFJGSV-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate is a complex organic compound that combines the structural features of quinoline and benzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 4-ethoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate involves its interaction with biological molecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can chelate metal ions, inhibiting metalloenzymes essential for cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-quinolinyl 4-ethoxy-3-methylbenzenesulfonate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-ethoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C19H19NO4S/c1-4-23-17-11-10-16(12-13(17)2)25(21,22)24-18-7-5-6-15-9-8-14(3)20-19(15)18/h5-12H,4H2,1-3H3

InChI Key

UGIKAYFCLFJGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C

Origin of Product

United States

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